Ring Nitrogen Basicity: 10,000-Fold Reduction Relative to Natural Pyridoxal Phosphate
The 6-fluoro substituent of 6-fluoropyridoxal 5′-phosphate (6-FPLP) reduces the basicity of the pyridine ring nitrogen by over 10,000-fold compared to natural pyridoxal 5′-phosphate (PLP) [1]. Despite this dramatic electronic perturbation, the modified coenzyme binds to cytosolic aspartate aminotransferase predominantly in its dipolar ionic ring form—identical to the natural coenzyme—and the reconstituted enzyme retains approximately 42% of the catalytic activity of the native enzyme [1]. This combination of massively altered electronics with largely preserved binding mode and substantial residual activity is unavailable in any non-fluorinated analog.
| Evidence Dimension | Pyridine ring nitrogen basicity |
|---|---|
| Target Compound Data | 6-FPLP (phosphorylated 6-FPAL): ring N basicity reduced >10,000-fold; enzyme retains 42% catalytic activity |
| Comparator Or Baseline | Natural pyridoxal 5′-phosphate (PLP): unperturbed ring N basicity; 100% catalytic activity (defined as native) |
| Quantified Difference | >10,000-fold decrease in basicity; catalytic activity ratio = 0.42 (42% retention) |
| Conditions | Cytosolic aspartate aminotransferase from pig heart; pH 7–9; 19F NMR and UV-visible spectroscopic characterization; Schiff base formation with valine and enzyme active-site Lys |
Why This Matters
Enables 19F NMR interrogation of active-site protonation events without abolishing enzymatic function, making 6-FPAL uniquely suitable as a spectroscopic probe of PLP-dependent enzyme mechanisms.
- [1] Scott, R. D.; Chang, Y. C.; Graves, D. J.; Metzler, D. E. Studies of 6-Fluoropyridoxal and 6-Fluoropyridoxamine 5′-Phosphates in Cytosolic Aspartate Aminotransferase. Biochemistry 1985, 24 (26), 7668–7681. View Source
